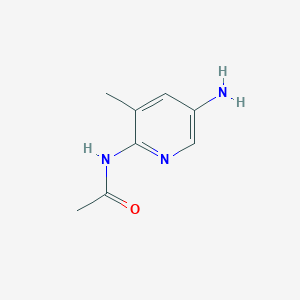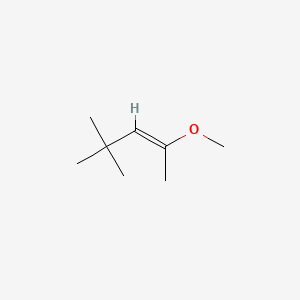
2-Pentene, 2-methoxy-4,4-dimethyl-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentene, 2-methoxy-4,4-dimethyl-, (E)- is an organic compound with the molecular formula C8H16O. It is a stereoisomer of 2-Pentene, 2-methoxy-4,4-dimethyl-, (Z)-, and is characterized by its unique structural configuration. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentene, 2-methoxy-4,4-dimethyl-, (E)- can be achieved through various organic reactions. One common method involves the alkylation of 2-pentene with methoxy and dimethyl groups under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the addition of the methoxy group to the double bond.
Industrial Production Methods
In an industrial setting, the production of 2-Pentene, 2-methoxy-4,4-dimethyl-, (E)- may involve large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Pentene, 2-methoxy-4,4-dimethyl-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
2-Pentene, 2-methoxy-4,4-dimethyl-, (E)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-Pentene, 2-methoxy-4,4-dimethyl-, (E)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the activation or inhibition of specific biochemical processes. For example, its methoxy group can participate in hydrogen bonding and other interactions that influence its reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Pentene, 2-methoxy-4,4-dimethyl-, (Z)-: A stereoisomer with a different spatial arrangement of atoms.
4,4-Dimethyl-2-pentene: A related compound with a similar structure but lacking the methoxy group.
Uniqueness
2-Pentene, 2-methoxy-4,4-dimethyl-, (E)- is unique due to its specific stereochemistry, which influences its chemical reactivity and interactions with other molecules. This uniqueness makes it valuable for studying stereochemical effects in organic reactions and for developing new synthetic methodologies.
Propiedades
Número CAS |
66017-25-2 |
|---|---|
Fórmula molecular |
C8H16O |
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
(E)-2-methoxy-4,4-dimethylpent-2-ene |
InChI |
InChI=1S/C8H16O/c1-7(9-5)6-8(2,3)4/h6H,1-5H3/b7-6+ |
Clave InChI |
WQPGFODYOJCBPR-VOTSOKGWSA-N |
SMILES isomérico |
C/C(=C\C(C)(C)C)/OC |
SMILES canónico |
CC(=CC(C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Methylselanyl)methanetriyl]tris[dimethyl(phenyl)silane]](/img/structure/B14175065.png)
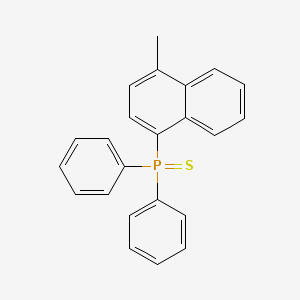
![5,8-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14175081.png)

![1-Octadec-9-enyl-3-[[2-[(octadec-9-enylcarbamoylamino)methyl]phenyl]methyl]urea](/img/structure/B14175089.png)

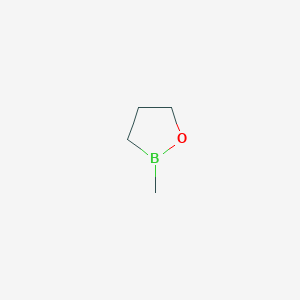
![1-(2-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B14175109.png)
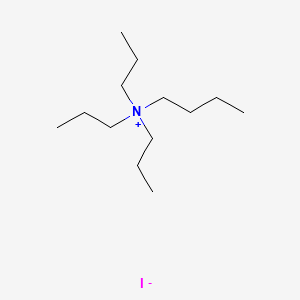
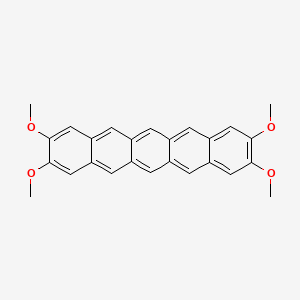
![N-[2-(4-methoxyphenyl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B14175122.png)
![9-Chloro-5,6-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14175131.png)
